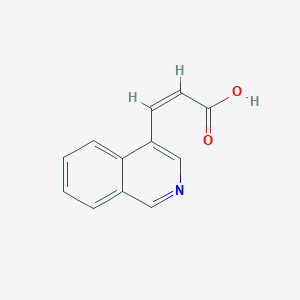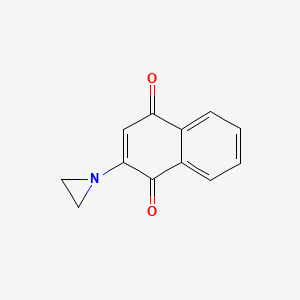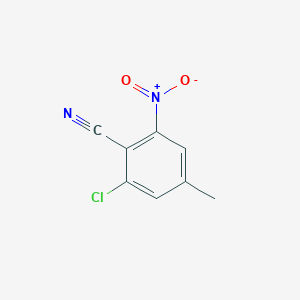
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 4-position, and an ethyl ester group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloro-pyridine-3-carboxylate typically involves the reaction of 2-amino-4-chloro-pyridine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation and reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions are typical reagents.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include 2-amino-4-substituted-pyridine-3-carboxylates.
Ester hydrolysis: The major product is 2-amino-4-chloro-pyridine-3-carboxylic acid.
Oxidation and reduction: Products include nitro derivatives or primary amines, depending on the reaction conditions.
Applications De Recherche Scientifique
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Material science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-4-chloro-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with biological macromolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-pyridine: Lacks the ester group, making it less versatile in chemical reactions.
Ethyl 2-amino-3-chloro-pyridine-4-carboxylate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Amino-4-chloro-6-methyl-pyridine-3-carboxylate: Contains an additional methyl group, which can influence its chemical properties and biological activity.
Uniqueness
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both amino and ester groups allows for a wide range of chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
ethyl 2-amino-4-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) |
Clé InChI |
AKANVIVADNJDCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)



![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)

![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)






